molecular formula C13H7Cl2NO B6376821 MFCD18314457 CAS No. 1261964-70-8

MFCD18314457

Cat. No.: B6376821
CAS No.: 1261964-70-8
M. Wt: 264.10 g/mol
InChI Key: FAGPFYIKVVHEMX-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD18314457” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD18314457” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product. The reaction conditions typically involve the use of methanesulfonate as a reagent, which helps in the formation of the crystal form of the compound .

Industrial Production Methods: For industrial-scale production, the preparation method is optimized to be simple and easy to implement. This involves large-scale reactions that are designed to produce the compound in high yields with good solubility and stability. The industrial process ensures that the compound can be produced efficiently and stored for extended periods without degradation .

Chemical Reactions Analysis

Types of Reactions: The compound “MFCD18314457” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include water radical cations for oxidation reactions and boron reagents for Suzuki–Miyaura coupling reactions . The conditions for these reactions are typically mild, avoiding the use of harsh chemicals and extreme temperatures.

Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are useful in various chemical processes. These products are often synthesized in high yields and with high selectivity, making them valuable for further research and application .

Scientific Research Applications

The compound “MFCD18314457” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, the compound is investigated for its potential therapeutic properties, including its use in drug development. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism by which “MFCD18314457” exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “MFCD18314457” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity, making them useful for comparative studies.

Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for applications that require high-performance materials and chemicals. The compound’s ability to undergo a wide range of chemical reactions also adds to its versatility and usefulness in various scientific fields .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPFYIKVVHEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684903
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-70-8
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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